REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH:11][CH:12]=[O:13])[CH:2]=1.[CH:14](OC(=O)C)=[O:15].C(O)=O.C(OC(=O)C)(=O)C>C1COCC1.[Pt]=O.CO.C(O)(=O)C>[CH:14]([N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]([NH:11][CH:12]=[O:13])[CH2:2]1)=[O:15]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)NC=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OC(C)=O
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were consumed
|
Type
|
CUSTOM
|
Details
|
(reaction time 3 hours)
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the acetic acid removed under pressure
|
Type
|
DISSOLUTION
|
Details
|
It was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with NaOH solution and water
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ethyl acetate
|
Type
|
CUSTOM
|
Details
|
gave 29.4 g of crude material
|
Type
|
ADDITION
|
Details
|
was added at 0° C
|
Type
|
WAIT
|
Details
|
after an additional 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting oil was partitioned between ethyl acetate and 4N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
The sodium hydroxide solution was repeatedly extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined ethyl acetate was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by chromatography on silica gel using 2.5% methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1CC(CC2=CC=CC=C12)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.55 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |